Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Description
Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MOMEI, is a chemical compound that has been widely researched in the scientific community for its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Researchers have developed methods for synthesizing and modifying structures related to Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, revealing insights into its chemical behavior and potential for further development. For instance, Ukrainets et al. (2014) explored the cyclization reactions of similar compounds, highlighting the synthesis pathways that yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This study emphasizes the role of base strength in determining the outcome of such reactions, providing a foundation for synthesizing related compounds.
Biological Interactions and Potential Applications
The interaction of compounds similar to this compound with biological systems has been explored, demonstrating potential for medical applications. Thierbach et al. (2017) discussed the chemical modification and detoxification of Pseudomonas aeruginosa toxins by bacteria, indicating the potential for environmental and pathogenic bacteria to transform and detoxify complex compounds (Thierbach, Birmes, Letzel, Hennecke, & Fetzner, 2017). This research suggests that derivatives of this compound might interact in complex ways with biological systems, offering pathways for bioremediation or drug development.
Pharmacological Properties and Mechanisms
Investigations into the pharmacological aspects of related compounds have uncovered mechanisms that could inform the development of drugs or diagnostic tools. For example, studies on the synthesis of isotopically labeled derivatives for imaging applications, such as Miyake et al. (2000) on the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, highlight the potential for using such compounds in medical diagnostics, particularly in positron emission tomography (PET) (Miyake, Shimadzu, Hashimoto, Ishida, Shibakawa, & Nishimura, 2000). These findings underscore the relevance of this compound derivatives in exploring and understanding biological processes at the molecular level.
properties
IUPAC Name |
methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-15-8-6-14(7-9-15)22-19(24)12-23-11-10-16-17(21(23)26)4-3-5-18(16)29-13-20(25)28-2/h3-11H,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHRWXMFORMBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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